molecular formula C15H21BrN2O3 B1500591 tert-Butyl 4-((6-bromopyridin-2-yl)oxy)piperidine-1-carboxylate CAS No. 871681-76-4

tert-Butyl 4-((6-bromopyridin-2-yl)oxy)piperidine-1-carboxylate

Cat. No.: B1500591
CAS No.: 871681-76-4
M. Wt: 357.24 g/mol
InChI Key: MDUIWJYYYVMAJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-((6-bromopyridin-2-yl)oxy)piperidine-1-carboxylate ( 871681-76-4) is a piperidine-based building block with the molecular formula C15H21BrN2O3 and a molecular weight of 357.24 g/mol . This compound is of significant interest in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules. The structure features a bromopyridinyl ether linkage and a Boc-protected piperidine, offering two primary sites for chemical modification. The bromine on the pyridine ring allows for subsequent metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce diverse aromatic and heteroaromatic systems. Simultaneously, the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen can be readily removed under mild acidic conditions to reveal a secondary amine, which can be further functionalized. This makes the reagent a versatile scaffold for constructing combinatorial libraries or for use in the development of targeted therapeutics. Handling and Safety: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . Researchers should consult the safety data sheet (SDS) prior to use. It is recommended to wear suitable personal protective equipment, including gloves, protective clothing, and eye protection, and to handle the material only in a well-ventilated environment, such as a chemical fume hood . Storage: For long-term stability, store the compound under an inert atmosphere and at cool temperatures, typically between 2-8°C .

Properties

IUPAC Name

tert-butyl 4-(6-bromopyridin-2-yl)oxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O3/c1-15(2,3)21-14(19)18-9-7-11(8-10-18)20-13-6-4-5-12(16)17-13/h4-6,11H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUIWJYYYVMAJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671536
Record name tert-Butyl 4-[(6-bromopyridin-2-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871681-76-4
Record name tert-Butyl 4-[(6-bromopyridin-2-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of tert-Butyl 4-((6-bromopyridin-2-yl)oxy)piperidine-1-carboxylate typically follows a multi-step synthetic route involving:

  • Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group to form tert-butyl piperidine-1-carboxylate derivatives.
  • Introduction of a leaving group (e.g., bromomethyl or tosylate) at the 4-position of the piperidine ring.
  • Nucleophilic aromatic substitution or ether formation between the 4-substituted piperidine derivative and 6-bromopyridin-2-ol or related pyridinyl phenol derivatives.

Preparation of Key Intermediates

2.1. Synthesis of tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate

  • Starting from tert-butyl piperidine-1-carboxylate, the 4-position is functionalized with a bromomethyl group.
  • This is achieved by bromination or substitution reactions on the hydroxymethyl or tosylate intermediate.
  • For example, tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate can be prepared by tosylation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate using 4-toluenesulfonyl chloride in tert-butyl methyl ether at 0 °C to room temperature, yielding the tosylate intermediate in high purity and yield.
  • Subsequent substitution with bromide or direct bromination yields the bromomethyl derivative.

2.2. Preparation of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

  • This intermediate is synthesized by reduction of the corresponding carboxylate or ester precursor.
  • For example, lithium aluminium hydride (LiAlH4) reduction of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in tetrahydrofuran (THF) at 0 °C for 2 hours yields tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
  • The hydroxyl group can be converted to a better leaving group (tosylate or bromide) for subsequent substitution.

Coupling with 6-Bromopyridin-2-ol to Form the Ether Linkage

The key step in the preparation of this compound is the formation of the ether bond between the piperidine derivative and 6-bromopyridin-2-ol.

3.1. Reaction Conditions

  • The reaction is typically conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF).
  • A strong base such as sodium hydride (NaH) is used to deprotonate the hydroxyl group of 6-bromopyridin-2-ol, generating the phenolate anion.
  • The phenolate then undergoes nucleophilic substitution with the bromomethyl group at the 4-position of the Boc-protected piperidine.

3.2. Typical Procedure

Parameter Details
Solvent N,N-dimethylformamide (DMF)
Base Sodium hydride (60% suspension in mineral oil)
Temperature 60 °C
Reaction Time 24 hours
Workup Dilution with ethyl acetate, filtration through Celite, concentration, and purification by flash chromatography
Yield Moderate to good yield (dependent on scale and purity of reagents)
  • For example, a reaction mixture of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate and 6-bromopyridin-2-ol in DMF is treated with NaH, sealed, and heated at 60 °C for 24 hours to afford the desired ether product after purification.

Purification and Characterization

  • The crude product is typically purified by medium pressure liquid chromatography (MPLC) or flash chromatography using gradients of ethyl acetate and hexanes.
  • Characterization is confirmed by mass spectrometry (MS) showing the expected molecular ion peaks.
  • NMR spectroscopy (1H and 13C) is used to verify the structure and purity.

Summary Table of Preparation Steps

Step Starting Material Reagents & Conditions Product Yield/Notes
1 tert-Butyl piperidine-1-carboxylate Tosylation with 4-toluenesulfonyl chloride in tert-butyl methyl ether at 0 °C tert-Butyl 4-(tosyloxy)methyl)piperidine-1-carboxylate High yield (~80-90%)
2 Tosylate intermediate LiAlH4 reduction in THF at 0 °C tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate Good yield (~70-80%)
3 Hydroxymethyl intermediate Conversion to bromide or direct bromination tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate Variable yield
4 Bromomethyl piperidine derivative + 6-bromopyridin-2-ol NaH in DMF, 60 °C, 24 h This compound Moderate to good yield

Research Findings and Observations

  • Use of sodium hydride as a base in DMF is critical for efficient ether bond formation between the piperidine bromomethyl and the pyridinyl phenol.
  • The Boc protection on piperidine nitrogen provides stability during the reaction and allows for selective functionalization at the 4-position.
  • The reaction conditions (temperature, solvent, base) are optimized to minimize side reactions such as elimination or over-alkylation.
  • Purification by flash chromatography ensures high purity suitable for further applications in medicinal chemistry or material science.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Oxidized forms of the piperidine ring.

    Reduction Products: Reduced forms of the piperidine ring.

    Hydrolysis Products: Carboxylic acids and alcohols.

Scientific Research Applications

Pharmacological Profile

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of various enzymes and receptors. Key areas of study include:

GSK-3β Inhibition :

  • The compound has been studied for its inhibitory effects on Glycogen Synthase Kinase 3 beta (GSK-3β), which plays a crucial role in cellular processes including glycogen metabolism and cell signaling. Related compounds have shown IC50 values ranging from 8 nM to over 1000 nM against GSK-3β, suggesting potential similar potency for this compound .

Cytotoxicity Studies :

  • Initial findings suggest that tert-butyl 4-((6-bromopyridin-2-yl)oxy)piperidine-1-carboxylate may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its therapeutic potential .

Case Study 1: GSK-3β Inhibition

A study published in a peer-reviewed journal evaluated the inhibitory effects of several bromopyridine derivatives on GSK-3β activity. The findings demonstrated that compounds with similar structural features to this compound exhibited significant inhibition, paving the way for further exploration of this compound as a therapeutic agent in diseases such as Alzheimer's and diabetes.

Case Study 2: Cytotoxicity in Cancer Cell Lines

In another study, researchers assessed the cytotoxic effects of various piperidine derivatives on human cancer cell lines. Results indicated that the presence of a brominated pyridine moiety enhanced the cytotoxicity of these compounds compared to their non-brominated counterparts. This suggests that this compound could be a promising candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((6-bromopyridin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Variations Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
tert-Butyl 4-((6-bromopyridin-2-yl)oxy)piperidine-1-carboxylate 6-bromopyridin-2-yl ether C15H21BrN2O3 ~356.26 (calculated) Cross-coupling precursor; antiviral scaffold
tert-Butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate (2b) 4-bromobenzyl ether Not provided Not provided Intermediate in antiviral agent synthesis
tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate 6-chloropyrazin-2-yl group (pyrazine vs. pyridine) C14H20ClN3O2 297.78 Potential kinase inhibitor scaffold
tert-Butyl 4-(6-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate Additional hydroxyl group on piperidine ring C15H21BrN2O3 357.25 Enhanced solubility; modified reactivity
tert-Butyl 4-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate Amino linkage (NH) instead of ether (O) C15H22BrN3O2 356.26 Altered hydrogen-bonding capacity; protease inhibitors
tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate Methylsulfonyloxyethyl substituent C22H32N2O6S 452.57 Electrophilic intermediate for alkylation

Reactivity and Functional Group Comparisons

  • Halogen Position and Type : The 6-bromopyridine moiety in the target compound offers regioselective reactivity distinct from 4-bromobenzyl () or 6-chloropyrazine (). Bromine’s larger atomic radius compared to chlorine may influence steric effects in coupling reactions .
  • Hydroxyl vs. Ether Modifications : The hydroxylated analog () exhibits increased polarity, likely improving aqueous solubility but requiring protection during synthetic steps to avoid side reactions .

Biological Activity

tert-Butyl 4-((6-bromopyridin-2-yl)oxy)piperidine-1-carboxylate (CAS No. 871681-76-4) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a tert-butyl ester group and a 6-bromopyridin-2-yloxy substituent. Its molecular formula is C15H21BrN2O3C_{15}H_{21}BrN_{2}O_{3}, and it has a molecular weight of approximately 357.243 g/mol. The presence of the bromine atom in the pyridine ring is significant for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various signaling pathways, leading to therapeutic effects. The exact mechanism may vary depending on the biological context and target.

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of piperidine compounds can inhibit inflammatory pathways, particularly through modulation of the NLRP3 inflammasome. This pathway is crucial in various inflammatory diseases, suggesting potential therapeutic applications for this compound in treating conditions like arthritis or other inflammatory disorders .

Neuroprotective Potential

The piperidine scaffold is known for neuroprotective effects. Compounds similar to this compound have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating possible applications in neurodegenerative diseases .

Research Findings

A summary of relevant research findings is presented in the table below:

StudyFindingsReference
In vitro screening of piperidine derivativesIdentified compounds that inhibit NLRP3 inflammasome activation, suggesting potential anti-inflammatory activity
Structure–activity relationship (SAR) analysisHighlighted the importance of bromine substitution for enhanced biological activity
Neuroprotective studies on piperidine analogsDemonstrated protective effects against oxidative stress in neuronal cells

Case Study 1: Inhibition of NLRP3 Inflammasome

In a study evaluating various piperidine derivatives, this compound was found to significantly reduce IL-1β release in THP-1 macrophages stimulated with LPS/ATP. The results indicated a decrease in pyroptosis percentage compared to vehicle-treated cells, showcasing its potential as an anti-inflammatory agent .

Case Study 2: Neuroprotection in Cell Models

Another study focused on the neuroprotective effects of related piperidine compounds demonstrated that they could attenuate cell death induced by oxidative stress in neuronal cell lines. Although specific data on this compound was not provided, the structural similarities suggest comparable effects .

Q & A

Q. What are the recommended synthetic routes for tert-butyl 4-((6-bromopyridin-2-yl)oxy)piperidine-1-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a bromopyridine derivative with a piperidine-carboxylate precursor under basic conditions. For example:

  • Reactants : 6-bromopyridin-2-ol and tert-butyl 4-hydroxypiperidine-1-carboxylate.
  • Conditions : Use of a base (e.g., NaH or K₂CO₃) in anhydrous DMF or THF at 60–80°C for 12–24 hours .
  • Yield Optimization : Higher yields (>80%) are achieved with excess base and inert atmosphere (N₂/Ar) to prevent oxidation. Lower temperatures (<60°C) may reduce side reactions but prolong reaction times .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the tert-butyl group (δ ~1.4 ppm for CH₃) and piperidine ring protons (δ 3.0–4.0 ppm). The bromopyridine moiety shows distinct aromatic signals (δ 7.0–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₁₅H₂₁BrN₂O₃, MW 365.24 g/mol) .
  • Elemental Analysis : Validate purity (>95%) and elemental composition (C, H, N, Br) .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection if handling powders in non-ventilated areas .
  • Storage : Store in amber glass bottles at RT (15–25°C) under inert gas to prevent degradation. Avoid contact with strong oxidizers .
  • Emergency Measures : Ensure access to eyewash stations and neutralizers (e.g., sodium bicarbonate for acid spills) .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The tert-butyl group acts as a steric shield, protecting the piperidine nitrogen from unwanted electrophilic attacks. However, it may reduce accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Strategies to mitigate this include:

  • Precursor Modification : Temporarily remove the Boc group (using TFA) before coupling, then re-protect post-reaction .
  • Catalyst Selection : Use bulky ligands (e.g., SPhos Pd G3) to enhance steric tolerance .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

Methodological Answer: Discrepancies in IC₅₀ values for kinase inhibition (e.g., ranging from 0.5–5 µM across studies) may arise from:

  • Assay Conditions : Variations in ATP concentration (10–100 µM) or incubation time .
  • Solvent Effects : DMSO concentration >1% can denature proteins, altering results .
    Resolution :
  • Standardize assays using the ADP-Glo™ Kinase Assay with fixed ATP (50 µM) and ≤0.5% DMSO .
  • Validate target engagement via SPR (surface plasmon resonance) to measure binding kinetics .

Q. How can computational methods predict metabolic stability of this compound?

Methodological Answer:

  • In Silico Tools : Use SwissADME or MetaSite to predict CYP450 metabolism. The bromine atom and tert-butyl group reduce metabolic clearance by sterically blocking oxidation sites .
  • Experimental Validation : Compare microsomal stability (human liver microsomes, 1 mg/mL protein) with predictions. Adjust substituents (e.g., replace Br with CF₃) to enhance stability .

Q. What analytical challenges arise in quantifying degradation products?

Methodological Answer:

  • HPLC Challenges : Degradants (e.g., de-brominated byproducts) co-elute with the parent compound. Use:
    • Column : C18 with 0.1% formic acid in water/acetonitrile gradient.
    • Detection : UV at 254 nm for bromine absorption; confirm with LC-MS/MS .
  • Quantitation : Apply external calibration curves (R² >0.99) and spike recovery tests (90–110%) .

Data Contradiction Analysis

Q. Conflicting Solubility Data in Polar vs. Nonpolar Solvents

  • Reported Data : Solubility in DMSO (50 mg/mL) vs. hexane (<1 mg/mL) .
  • Resolution : The tert-butyl group enhances lipophilicity (logP ~2.8), favoring solubility in DMSO. Use Hansen solubility parameters (δD, δP, δH) to model solvent compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-((6-bromopyridin-2-yl)oxy)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-((6-bromopyridin-2-yl)oxy)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.